molecular formula C7H13NO2S B14631782 Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester CAS No. 56409-15-5

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester

Cat. No.: B14631782
CAS No.: 56409-15-5
M. Wt: 175.25 g/mol
InChI Key: CNYYCQCNCGLEIY-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester is an organic compound with a complex structure that includes both ester and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Propanoic acid and ethanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Thiol derivatives and other reduced forms.

Scientific Research Applications

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The thioxo group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester is unique due to the presence of both ethylamino and thioxo groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

56409-15-5

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

ethyl 3-(ethylamino)-3-sulfanylidenepropanoate

InChI

InChI=1S/C7H13NO2S/c1-3-8-6(11)5-7(9)10-4-2/h3-5H2,1-2H3,(H,8,11)

InChI Key

CNYYCQCNCGLEIY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)CC(=O)OCC

Origin of Product

United States

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